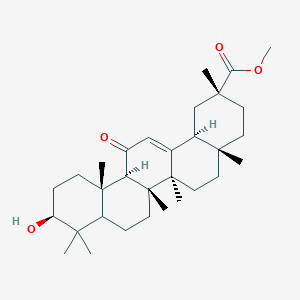
Methyl beta-glycyrrhetinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl beta-glycyrrhetinate is a useful research compound. Its molecular formula is C31H48O4 and its molecular weight is 484.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Methyl beta-glycyrrhetinate has been studied for its antiproliferative effects on cancer cells. Research indicates that it induces apoptosis in various cancer cell lines through mechanisms such as mitochondrial dysfunction and caspase activation. Notably:
- Cell Viability Inhibition : A study demonstrated that this compound showed significant cytotoxicity against human epidermoid carcinoma cells (KB-3-1), with an IC50 value lower than that of other glycyrrhetinic acid derivatives .
- Mechanism of Action : The compound disrupts mitochondrial membrane potential and activates apoptotic pathways, leading to cell cycle arrest and subsequent cell death .
Hepatoprotective Effects
Glycyrrhetinic acid derivatives, including this compound, have shown hepatoprotective properties:
- Liver Disease Treatment : Studies suggest that these compounds can ameliorate liver damage by inhibiting oxidative stress and inflammation . They are considered in the context of treating conditions such as hepatitis and liver cirrhosis.
- Clinical Insights : Retrospective studies have indicated improvements in liver enzyme levels (ALT and AST) in patients treated with glycyrrhizic acid preparations containing methyl derivatives .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy:
- Cytokine Modulation : Research has highlighted its ability to downregulate pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .
- Applications in Cosmetic Formulations : The compound is also utilized in cosmetic products for its skin-soothing properties due to its anti-inflammatory effects .
Case Studies and Research Findings
Análisis De Reacciones Químicas
Oxidation Reactions
Methyl β-glycyrrhetinate undergoes selective oxidation to form derivatives with enhanced bioactivity:
-
Diene-Dione Derivatives : Treatment with 2-iodoxybenzoic acid in DMSO at 85°C introduces double bonds at C1–C2 and oxidizes hydroxyl groups to ketones at C3 and C11, yielding 3,11-dioxo-18β-oleana-1,12-dien-30-oic acid methyl ester (β-DODA-Me) with 96.9% yield .
-
Cyano Derivatives : Reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone introduces a cyano group at C2, producing methyl 2-cyano-3,12-dioxo-18β-olean-9(11),1(2)-dien-30-oate (β-CDODA) . This compound shows 10–100× higher cytotoxicity than parent molecules .
Table 1: Oxidation Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Diene-Dione Formation | 2-Iodoxybenzoic acid, DMSO, 85°C | β-DODA-Me | 96.9% |
| Cyano Group Introduction | DDQ, benzene, reflux | β-CDODA | 33.7% |
Esterification and Transesterification
The C3 hydroxyl group is highly reactive, enabling esterification with diverse agents:
-
Stearyl Ester Synthesis : Reacting methyl β-glycyrrhetinate with stearyl bromide in DMA/water (9:1) at 100°C produces stearyl glycyrrhetinate (86% yield), used in topical formulations .
-
Amino Acid Conjugation : Esterification with Boc-protected amino acids (e.g., glycine, phenylalanine) via DCC/DMAP forms prodrugs. Subsequent deprotection yields derivatives with IC₅₀ values as low as 7.45 µM against lung cancer (A549) cells .
Cytotoxic Activity and SAR Insights
Structural modifications significantly impact bioactivity:
-
C3 Modifications : Short-chain amino acid esters (e.g., glycyl, alanyl) enhance cytotoxicity by improving solubility, while bulky groups (e.g., phenylalanyl) reduce activity .
-
Ring A Oxidation : Introducing a cyano group at C2 (β-CDODA) increases pro-apoptotic effects, inducing mitochondrial depolarization and caspase activation at 0.3 µM IC₅₀ (vs. 1.2 µM for CDDO-Me) .
Table 2: Cytotoxic Activity of Key Derivatives
| Compound | Cell Line (IC₅₀, µM) | Mechanism |
|---|---|---|
| β-CDODA | KB-3-1 (0.3) | Caspase activation, apoptosis |
| Stearyl Glycyrrhetinate | A549 (10.0) | Membrane disruption |
| Glycyl Ester Derivative | A2780 (7.45) | DNA fragmentation |
Propiedades
Número CAS |
5092-01-3 |
|---|---|
Fórmula molecular |
C31H48O4 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
methyl (2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20-,22?,23+,24-,27-,28-,29+,30-,31-/m1/s1 |
Clave InChI |
RMIVRCBSQPCSCQ-SFGZHJQGSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |
SMILES isomérico |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















